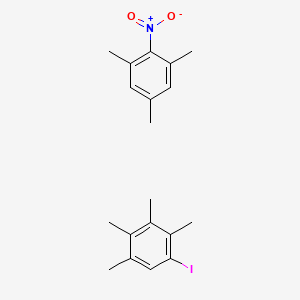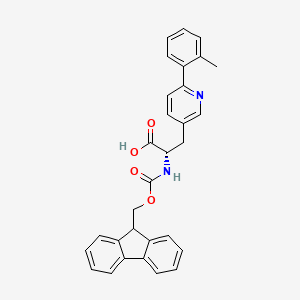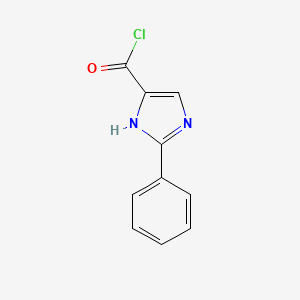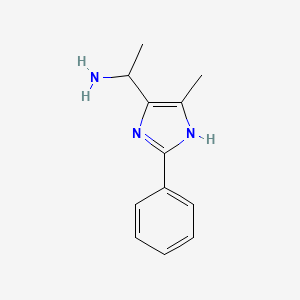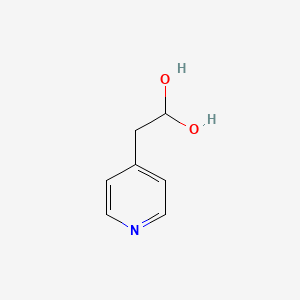
2-(Pyridin-4-yl)ethane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-yl)ethane-1,1-diol is an organic compound with the molecular formula C7H9NO2 It is characterized by the presence of a pyridine ring attached to an ethane-1,1-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)ethane-1,1-diol can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-4-yl)ethane-1,1-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid or pyridine-4-aldehyde.
Reduction: Formation of pyridine-4-ethanol or pyridine-4-ethylamine.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Pyridin-4-yl)ethane-1,1-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks (MOFs).
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Pyridin-4-yl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties such as catalytic activity, fluorescence, and magnetic behavior. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Di(pyridin-4-yl)ethane: Similar structure but lacks the diol functionality.
1,2-Di(pyridin-3-yl)ethane: Similar structure with pyridine rings at different positions.
1,2-Di(pyridin-2-yl)ethane: Similar structure with pyridine rings at different positions.
Uniqueness
2-(Pyridin-4-yl)ethane-1,1-diol is unique due to the presence of both the pyridine ring and the ethane-1,1-diol moiety. This combination imparts distinct chemical properties, such as the ability to form hydrogen bonds and coordinate with metal ions. These properties make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
2-pyridin-4-ylethane-1,1-diol |
InChI |
InChI=1S/C7H9NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-4,7,9-10H,5H2 |
Clé InChI |
QZYWQNOQZBYDDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CC(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)
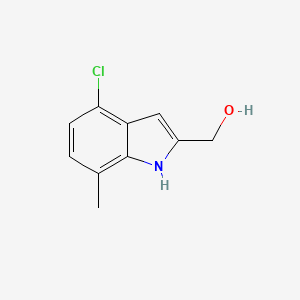

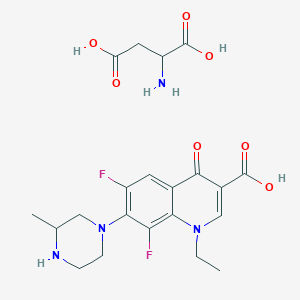

![2-[(Z)-[3-[(Z)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B12824913.png)

